molecular formula C18H14N6O2S B2963365 (3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1795194-33-0

(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone

Katalognummer B2963365
CAS-Nummer: 1795194-33-0
Molekulargewicht: 378.41
InChI-Schlüssel: FUYZVRRRTBKGEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups including a tetrazole ring, a benzo[d]thiazole group, and an azetidine ring . These groups are common in many biologically active compounds and are often used in drug design .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions like the copper-catalyzed click reaction of azides with alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring could potentially make the compound more acidic .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Screening

Research into similar compounds has focused on synthesizing novel chemical entities with potential antibacterial properties. For instance, Landage, Thube, and Karale (2019) explored the synthesis of thiazolyl pyrazole and benzoxazole derivatives, characterizing them through spectral and analytical data to assess their antibacterial activities. Such studies underscore the importance of these compounds in developing new antibacterial agents, suggesting a potential application of the specified compound in antimicrobial research (Landage, Thube, & Karale, 2019).

Antifungal and Anticonvulsant Evaluation

Further research on structurally related compounds, such as those synthesized by Rajasekaran, Murugesan, and Anandarajagopal (2006), has demonstrated moderate antibacterial and antifungal activities, along with notable anticonvulsant effects. These findings suggest the potential utility of similar compounds in the development of treatments for infections and seizure disorders, indicating a possible pharmacological application for the compound (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Anticancer Activity

A novel approach in cancer treatment research involves the synthesis of naphthyridine derivatives, which have shown promising anticancer activity in vitro. A study by Kong et al. (2018) on a naphthyridine derivative demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism of action highlights the potential of related compounds in the development of cancer therapies, suggesting a research avenue for the compound in focus (Kong et al., 2018).

Antioxidant Properties

The exploration of novel thiazole derivatives for their in vitro antioxidant properties represents another significant application. A study by Jaishree et al. (2012) synthesized a series of compounds with potential antioxidant activity. The findings from such research could imply the utility of the mentioned compound in studies aiming to combat oxidative stress-related diseases, providing a basis for its application in antioxidant research (Jaishree et al., 2012).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For example, some compounds with a 1,2,3-triazole ring have been found to exhibit antibacterial, antimalarial, and antiviral activities .

Zukünftige Richtungen

The future directions for this compound would likely depend on its biological activity. If it shows promising activity, it could be further optimized and studied as a potential therapeutic agent .

Eigenschaften

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c25-17(12-4-3-5-13(8-12)24-11-19-21-22-24)23-9-14(10-23)26-18-20-15-6-1-2-7-16(15)27-18/h1-8,11,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYZVRRRTBKGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.